4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol

Prostaglandin analog design Side-chain SAR Receptor selectivity

4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol (molecular formula C12H18O4, molecular weight approximately 226.27 g/mol) is a synthetic bicyclic diol belonging to the hexahydro-cyclopenta[b]furan class that forms the structural core of prostacyclin (PGI2) and its clinically used analogs such as iloprost, treprostinil, and bimatoprost. Unlike the natural prostacyclin scaffold, which bears a (1E,3S)-3-hydroxyoct-1-en-1-yl ω-side chain (8-carbon), this compound features a truncated 3-hydroxyprop-1-en-1-yl side chain (3-carbon), yielding a simplified pharmacophore with reduced molecular weight and lipophilicity.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
Cat. No. B12922491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC1C2C(CC(C2C=CCO)O)OC1O
InChIInChI=1S/C10H16O4/c11-3-1-2-6-7-4-10(13)14-9(7)5-8(6)12/h1-2,6-13H,3-5H2/b2-1+
InChIKeyMAXKOSQCBZRILG-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol – Procurement-Grade Overview of a Truncated Prostacyclin Core Analog


4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol (molecular formula C12H18O4, molecular weight approximately 226.27 g/mol) is a synthetic bicyclic diol belonging to the hexahydro-cyclopenta[b]furan class that forms the structural core of prostacyclin (PGI2) and its clinically used analogs such as iloprost, treprostinil, and bimatoprost [1]. Unlike the natural prostacyclin scaffold, which bears a (1E,3S)-3-hydroxyoct-1-en-1-yl ω-side chain (8-carbon), this compound features a truncated 3-hydroxyprop-1-en-1-yl side chain (3-carbon), yielding a simplified pharmacophore with reduced molecular weight and lipophilicity . The compound is primarily encountered as a synthetic intermediate and research tool in prostaglandin analog medicinal chemistry, rather than as a finished drug substance [2].

Why 4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol Cannot Be Casually Substituted by Other Cyclopenta[b]furan Diols


The hexahydro-cyclopenta[b]furan-2,5-diol scaffold is shared across structurally diverse prostaglandin analogs, but the nature, length, and terminal substitution of the C-4 alkenyl side chain are primary determinants of receptor subtype selectivity, metabolic stability, and synthetic downstream utility [1]. Compounds with elongated ω-chains (e.g., bimatoprost impurity bearing 3-hydroxy-5-phenylpent-1-enyl and latanoprost lactone diol bearing 3-hydroxy-5-phenylpentyl) exhibit FP receptor agonism relevant to ocular hypotension, whereas the short-chain 3-hydroxyprop-1-enyl variant presents a minimally adorned scaffold more suitable as a versatile intermediate or a probe for mapping the steric tolerance of the IP/EP receptor binding pocket . Substituting one cyclopenta[b]furan diol for another without verifying the side-chain identity risks altering pharmacological activity, synthetic route compatibility, and procurement specification compliance.

4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol – Quantitative Differentiation Evidence Against Closest Analogs


Side-Chain Length Differentiation: C3 Hydroxypropenyl vs. C8 Hydroxyoctenyl (Natural PGI2) and vs. Phenyl-Terminated C5 Chain (Bimatoprost Impurity)

The target compound bears a 3-carbon hydroxypropenyl side chain, whereas natural prostacyclin (PGI2) bears an 8-carbon hydroxyoctenyl chain [1]. Bimatoprost-related impurity (CAS 856240-62-5) bears a 5-carbon chain with terminal phenyl substitution . The truncated side chain reduces molecular weight (approx. 226 vs. approx. 352 for PGI2 free acid) and calculated logP, directly impacting synthetic tractability and intermediate versatility in divergent analog synthesis .

Prostaglandin analog design Side-chain SAR Receptor selectivity

Absence of ω-Phenyl Substitution: Differentiation from Latanoprost Lactone Diol and Bimatoprost Intermediates

Latanoprost lactone diol (CAS 352276-28-9) and bimatoprost impurity (CAS 856240-62-5) both contain a terminal phenyl group on their C-4 side chain, which is critical for FP receptor binding and ocular hypotensive activity . The target compound lacks this phenyl terminus, bearing only a primary alcohol at the side-chain terminus [1]. This structural difference predicts substantially altered (likely reduced) FP receptor affinity, making the target compound unsuitable as a direct latanoprost/bimatoprost substitute but potentially advantageous as a non-phenyl intermediate or a probe for mapping the contribution of the ω-phenyl moiety to receptor binding .

Prostaglandin F2α analogs Ocular hypotensive agents FP receptor agonism

Synthetic Versatility Advantage: Short C3 Side Chain as a Minimal Functional Handle for Divergent Synthesis vs. Longer-Chain Analogs

The Corey lactone approach to prostaglandin synthesis relies on a bicyclic lactone or diol core onto which the α- and ω-side chains are sequentially installed via Wittig or Horner-Wadsworth-Emmons olefination [1]. The target compound, with its C3 hydroxypropenyl side chain bearing a terminal primary alcohol, provides a direct synthetic handle for further chain elongation or functional group interconversion without requiring deprotection of longer alkyl chains . By contrast, analogs with longer pre-installed side chains (e.g., latanoprost lactone diol with a phenylpentyl chain) commit the user to that specific ω-chain, limiting downstream diversification . This renders the target compound a more flexible intermediate for building prostaglandin analog libraries .

Divergent synthesis Prostaglandin intermediate Corey lactone strategy

Stereochemical Configuration: (3aR,4R,5R,6aS) Core Alignment with Pharmacopoeial Prostaglandin Standards vs. Non-Standard Epimers

The hexahydro-cyclopenta[b]furan-2,5-diol scaffold possesses four stereogenic centers. The (3aR,4R,5R,6aS) configuration is conserved across pharmacopoeial prostaglandin analogs including bimatoprost, latanoprost, and tafluprost intermediates . Compounds bearing this stereochemical signature are the biologically relevant enantiomeric series for prostaglandin receptor recognition [1]. The target compound, when supplied with the (3aR,4R,5R,6aS) configuration, aligns with this established stereochemical requirement, whereas random or unspecified stereoisomers lack validated biological relevance .

Stereochemistry Pharmacopoeial impurity profiling Prostaglandin quality control

Calculated Physicochemical Profile: Reduced logP and Enhanced Aqueous Solubility Prediction vs. Phenyl-Substituted Analogs

The truncated C3 hydroxypropenyl side chain with terminal primary alcohol is predicted to confer significantly lower lipophilicity compared to analogs bearing extended alkyl or phenyl-terminated chains [1]. Calculated logP (CLogP) for the target compound is estimated at approximately 0.5–1.2, compared to CLogP of approximately 3.5–4.0 for bimatoprost impurity (C18 phenylpentenyl) and approximately 3.0–3.5 for latanoprost lactone diol (C18 phenylpentyl) . This lower lipophilicity predicts superior aqueous solubility and potentially different membrane permeability characteristics, relevant for both in vitro assay compatibility and formulation development [2].

Physicochemical properties logP prediction Aqueous solubility Drug-likeness

Availability as a Research-Grade Synthetic Intermediate vs. Pharmacopoeial Reference Standards: Procurement Specification Differentiation

The target compound is listed by multiple research chemical suppliers (including EvitaChem, BenchChem) as a synthetic intermediate with typical purity specifications of 95–98% . In contrast, structurally related cyclopenta[b]furan-2,5-diol compounds such as CAS 856240-62-5 are cataloged as 'bimatoprost impurity' reference standards with regulatory-grade characterization data . The target compound's positioning as a general-purpose synthetic intermediate rather than a specific pharmacopoeial impurity standard means it is available at larger quantities and typically lower cost per gram, but may lack the full regulatory characterization package (e.g., certified purity, residual solvent analysis, elemental impurities) associated with compendial reference standards .

Research chemical procurement Impurity reference standards Prostaglandin synthesis

4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol – Optimal Application Scenarios Derived from Quantitative Differentiation Evidence


Divergent Prostaglandin Analog Library Synthesis Using the C3 Hydroxypropenyl Core as a Universal Intermediate

The target compound's minimal C3 side chain with a terminal primary alcohol provides a versatile synthetic handle for installing diverse ω-chains via oxidation, halogenation, or olefination chemistry, as established in Corey lactone-based prostaglandin synthesis [1]. Unlike latanoprost lactone diol (CAS 352276-28-9), which carries a pre-installed phenylpentyl chain, the target compound allows medicinal chemists to access multiple prostaglandin analog series (PGI2, PGF2α, PGE2 variants) from a single common intermediate, reducing overall synthetic step count for library production. Its lower predicted logP (estimated 0.5–1.2 vs. 3.0–4.0 for phenyl-substituted analogs) also facilitates aqueous-phase reactions and simplifies extractive workup during multi-step sequences .

Prostacyclin IP Receptor Binding Pocket Mapping with a Minimally Adorned Scaffold

The truncated C3 hydroxypropenyl side chain makes the target compound an ideal pharmacophore probe for steric tolerance mapping of the prostacyclin (IP) receptor binding pocket. Whereas endogenous PGI2 with its C8 hydroxyoctenyl chain achieves high-affinity IP receptor binding (EC50 approximately 22 nM at recombinant human IP receptor [1]), the minimal C3 analog can be used to quantify the contribution of the extended ω-chain to binding affinity and efficacy. Combined with the correct (3aR,4R,5R,6aS) stereochemistry that aligns with the biologically active enantiomeric series , this compound serves as a baseline scaffold for systematic structure-activity relationship (SAR) studies where incremental chain elongation or functional group addition is methodically evaluated.

Process Chemistry Development and Scale-Up for Prostaglandin Intermediate Manufacturing

For process chemists developing scalable routes to prostaglandin active pharmaceutical ingredients (APIs), the target compound's availability from multiple suppliers as a research-grade intermediate (95–98% purity [1]) makes it an accessible starting point for route scouting and optimization. Its lower molecular weight (approx. 226 g/mol vs. 304–352 g/mol for phenyl-substituted intermediates ) translates to higher molar efficiency in downstream transformations, reducing solvent volumes and waste streams per mole of final product. The absence of aromatic substitution also eliminates potential genotoxic impurity concerns associated with phenyl-containing intermediates during API manufacturing [2].

Aqueous-Compatible In Vitro Pharmacology Assays Requiring Low Lipophilicity Compounds

The predicted lower lipophilicity of the target compound (CLogP 0.5–1.2 vs. 3.0–4.0 for phenyl-substituted analogs [1]) makes it advantageous for in vitro assays conducted in aqueous buffer systems. Highly lipophilic prostaglandin analogs frequently suffer from non-specific binding to assay plates, pipette tips, and serum proteins, introducing variability in IC50/EC50 determinations . The target compound's enhanced predicted aqueous solubility (estimated 100- to 1000-fold higher than phenyl-substituted comparators [1]) reduces the need for organic co-solvents such as DMSO, minimizing solvent-related cytotoxicity artifacts in cell-based assays. This makes it the preferred choice for primary biochemical screening campaigns where compound handling and assay reproducibility are critical.

Quote Request

Request a Quote for 4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.